

Technical Support Center: Levovist-Enhanced Ultrasound Imaging

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Compound of Interest

Compound Name: Levovist

Cat. No.: B238291

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Welcome to the technical support center for **Levovist**-enhanced ultrasound imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common artifacts and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Levovist** and how does it differ from newer contrast agents?

Levovist is a first-generation ultrasound contrast agent. Its microbubbles are filled with air and have a galactose and palmitic acid shell.^[1] A key difference from second-generation agents is the lower resistance of its air-filled microbubbles to acoustic pressure. This makes them more susceptible to destruction at higher Mechanical Index (MI) settings. Consequently, imaging with **Levovist** often requires an intermittent scanning approach to allow for vascular refilling.

Q2: What are the most common artifacts observed with **Levovist**-enhanced ultrasound?

Commonly reported artifacts with **Levovist** include:

- Color "Blooming": An overestimation of color Doppler signal that "bleeds" into surrounding tissues, making vessels appear larger than they are.^{[2][3][4]} This is often caused by excessive color gain.^{[3][4]}

- Spectral "Bubble Noise": Large, sporadic excursions in the spectral Doppler display, which may be due to the breakdown of microbubbles or the presence of individual large bubbles.[2]
- Increased Maximum Doppler Shift: An apparent increase in the Doppler frequency shift, which is a result of the limited dynamic range of the spectral display and the enhanced signal power from the contrast agent.[2]
- Acoustic Shadowing: A dark region posterior to a structure with high attenuation, which can be exacerbated by a high concentration of microbubbles.
- Microbubble Destruction: Loss of contrast signal due to the rupture of microbubbles, often caused by a high Mechanical Index (MI).

Q3: What is the recommended Mechanical Index (MI) for imaging with **Levovist**?

To minimize the destruction of **Levovist**'s air-filled microbubbles, a low Mechanical Index (MI) is crucial. While specific values depend on the application and equipment, a general guideline is to use an MI well below 0.7, and often in the range of 0.1 to 0.3 for optimal imaging.

Troubleshooting Guide

This guide addresses specific artifacts you may encounter during your experiments with **Levovist**.

Issue 1: Color "Blooming" Obscuring Vessel Boundaries

Potential Cause	Troubleshooting Steps
Excessive Color Gain	1. Gradually decrease the color gain setting on the ultrasound system. 2. Adjust the gain until the color signal is confined within the vessel walls.[4]
High Contrast Agent Concentration	1. Ensure the correct reconstitution and dilution of Levovist as per the protocol. 2. If blooming persists, consider a slightly lower dose on subsequent experiments.
Inappropriate Pulse Repetition Frequency (PRF)	1. Optimize the PRF (velocity scale) for the flow being imaged.[5]

Issue 2: Acoustic Shadowing Obscuring Deeper Structures

Potential Cause	Troubleshooting Steps
High Microbubble Concentration	1. Administer the recommended dose; a too-high concentration can cause significant attenuation. 2. Wait for the initial bolus to circulate and the concentration in the near field to decrease.
Suboptimal Transducer Position	1. Adjust the angle of the transducer to find an alternative acoustic window. 2. Apply gentle, consistent pressure with the transducer.
Incorrect Focus Setting	1. Adjust the focal zone to be at or below the level of the structure of interest. The shadow is often more pronounced when the focus is very close to the highly attenuating area.[6]

Issue 3: Rapid Signal Loss (Microbubble Destruction)

Potential Cause	Troubleshooting Steps
High Mechanical Index (MI)	1. Immediately lower the MI setting on your ultrasound system to a value below 0.3. 2. Utilize contrast-specific imaging modes that are optimized for low MI values.
Continuous Scanning	1. Switch to an intermittent scanning technique (e.g., scan for a few seconds, then pause) to allow for the replenishment of microbubbles in the imaging plane.
Inappropriate Transducer Frequency	1. While lower frequencies offer better penetration, they can also lead to increased microbubble destruction at a given MI. If possible, experiment with slightly higher frequencies while maintaining a low MI.

Quantitative Data Summary

The following table summarizes recommended starting parameters for **Levovist**-enhanced ultrasound imaging, compiled from literature and general best practices for first-generation contrast agents. These should be optimized for your specific animal model and imaging system.

Parameter	Recommended Range	Rationale
Mechanical Index (MI)	0.1 - 0.3	Minimizes destruction of air-filled microbubbles.
Gain	20 - 40 dB (adjust as needed)	Start low and increase gradually to avoid saturation and blooming artifacts.
Dynamic Range	50 - 70 dB	A wider dynamic range can help visualize subtle contrast enhancement.
Transducer Frequency	5 - 10 MHz (for small animals)	Balances resolution and penetration.
Focus Position	At or just below the region of interest	Optimizes lateral resolution at the target depth.
Persistence	Low	Reduces motion blur, especially during dynamic perfusion studies.

Experimental Protocols

Levovist Reconstitution Protocol

This protocol is based on best practices for reconstituting microbubble contrast agents.

- Materials:
 - Vial of **Levovist** (lyophilized powder)
 - Sterile Lactate Ringer's solution or 5% glucose solution (as diluent)[\[7\]](#)[\[8\]](#)
 - Sterile syringe (volume appropriate for reconstitution) with a 20-gauge or larger needle
 - Alcohol swabs
- Procedure:

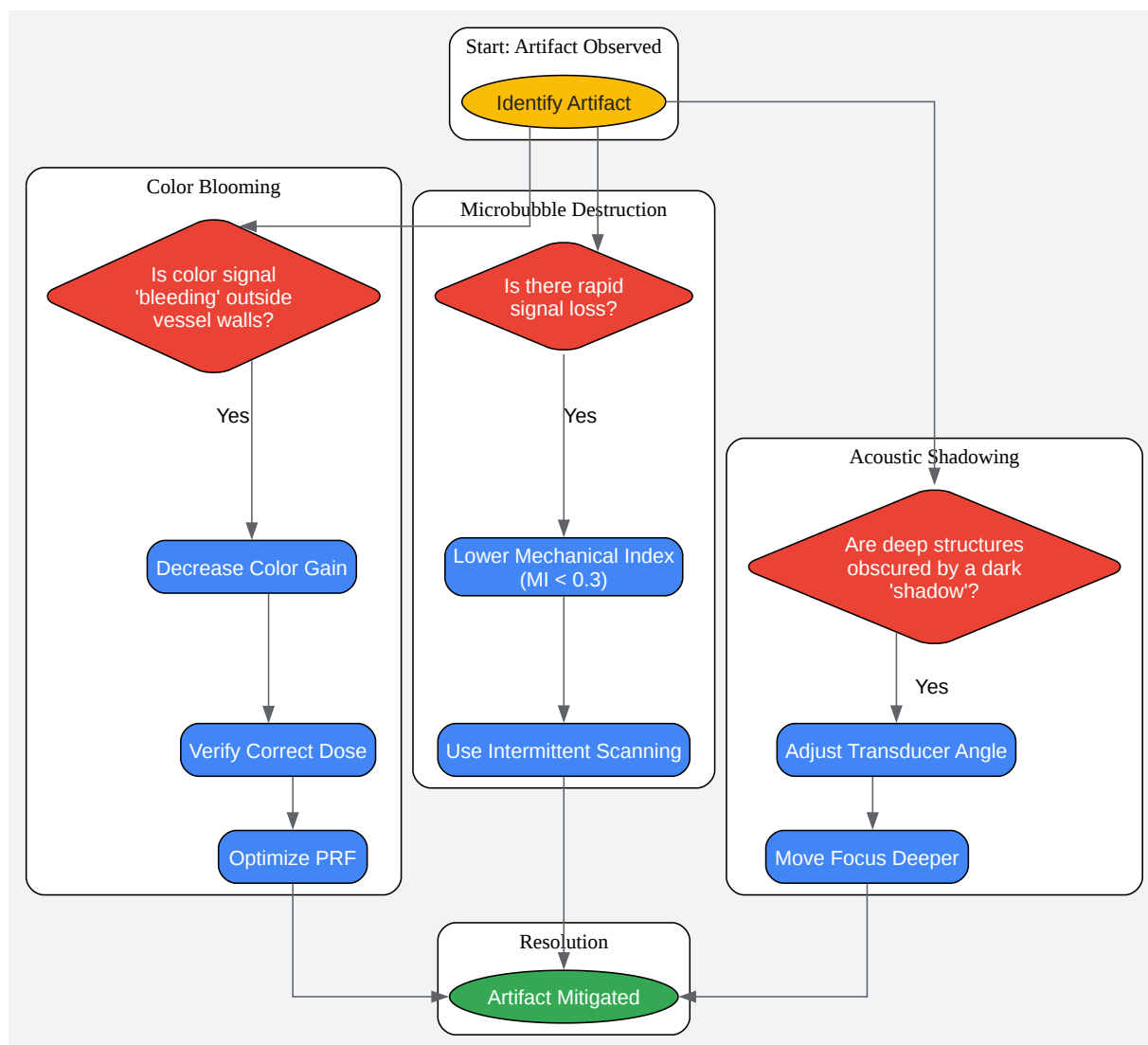
1. Bring the **Levovist** vial and the diluent to room temperature if refrigerated.
2. Wipe the rubber stoppers of both the **Levovist** vial and the diluent vial with an alcohol swab.
3. Draw the recommended volume of diluent into the syringe (refer to manufacturer's instructions if available, typically in the range of 4-5 mL).
4. Slowly inject the diluent into the **Levovist** vial, directing the stream against the side of the vial to minimize foaming.
5. Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can destroy the microbubbles.
6. Allow the solution to stand for a few minutes to allow for complete reconstitution and for any foam to settle.
7. Visually inspect the solution to ensure it is free of particulate matter.
8. Gently invert the vial a few times before drawing the required dose into the injection syringe.

Preclinical Imaging Protocol (Rodent Liver Imaging)

- Animal Preparation:
 - Anesthetize the animal using a standard protocol (e.g., isoflurane inhalation).
 - Place the animal in a supine position on a heated platform to maintain body temperature.
 - Remove fur from the abdominal area using clippers and/or a depilatory cream to ensure good transducer contact.
 - Secure a tail vein catheter for intravenous administration of the contrast agent.
- Ultrasound System Setup:

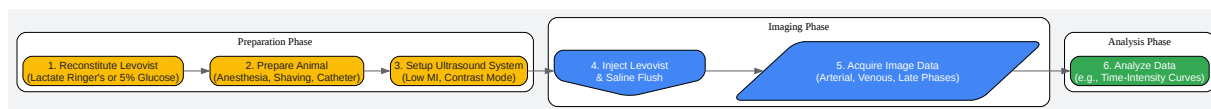
- Select a high-frequency linear transducer appropriate for small animal imaging (e.g., 7-12 MHz).
- Apply a generous amount of pre-warmed ultrasound gel to the abdomen.
- Obtain a standard B-mode image of the liver to identify the region of interest.
- Set the initial ultrasound parameters according to the "Quantitative Data Summary" table above.
- Activate the contrast-specific imaging mode on your system.
- **Levovist** Administration and Imaging:
 - Administer a bolus injection of the reconstituted **Levovist** via the tail vein catheter. A typical dose for a mouse is 50-100 μ L.
 - Immediately follow the bolus with a 50-100 μ L saline flush to ensure the entire contrast dose reaches circulation.
 - Begin image acquisition and recording just before or at the time of injection.
 - Image the initial arterial phase (first 30-45 seconds) and the subsequent portal venous and late phases (up to 5-10 minutes).
 - Use an intermittent scanning technique, especially for later phases, to minimize microbubble destruction.

Visualizations



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Caption: Troubleshooting workflow for common **Levovist** artifacts.



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Caption: Levovist-enhanced ultrasound experimental workflow.

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